5-(2-Cyclohexyl-2-fluoroethyl)-5,6-dihydroimidazo[5,1-a]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID29473428-Compound-47 is a novel inhibitor of discoidin domain receptors (DDRs), which are a type of receptor tyrosine kinases. This compound has shown potent inhibition of DDRs and good selectivity against many other tumor-related kinases. It has been developed for its potential therapeutic effects in treating idiopathic pulmonary fibrosis and other fibrosis-related diseases .
Preparation Methods
The synthesis of PMID29473428-Compound-47 involves computer-aided drug design and the application of isostere. The researchers at the Shanghai Institute of Materia Medica of the Chinese Academy of Sciences developed this compound through chemical modifications to eliminate unwanted kinase activities. The exact synthetic routes and reaction conditions are proprietary and have not been disclosed in detail .
Chemical Reactions Analysis
PMID29473428-Compound-47 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PMID29473428-Compound-47 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of discoidin domain receptors and their role in various biological processes.
Biology: It is used to investigate the molecular mechanisms of fibrosis and other related diseases.
Medicine: It has shown promising therapeutic effects in preclinical models of idiopathic pulmonary fibrosis, making it a potential candidate for further drug development.
Industry: It may be used in the development of new therapeutic agents targeting fibrosis-related diseases.
Mechanism of Action
PMID29473428-Compound-47 exerts its effects by inhibiting discoidin domain receptors, which are involved in various cellular processes, including cell adhesion, migration, and proliferation. By inhibiting these receptors, the compound can reduce fibrosis and improve lung function in preclinical models. The molecular targets and pathways involved include the inhibition of receptor tyrosine kinases and the downstream signaling pathways that regulate fibrosis .
Comparison with Similar Compounds
PMID29473428-Compound-47 is unique compared to other similar compounds due to its potent inhibition of discoidin domain receptors and good selectivity against other tumor-related kinases. Similar compounds include:
Nintedanib: A tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis.
Pirfenidone: Another drug used in the treatment of idiopathic pulmonary fibrosis.
Properties
Molecular Formula |
C19H23FN2 |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
5-(2-cyclohexyl-2-fluoroethyl)-5,6-dihydroimidazo[5,1-a]isoquinoline |
InChI |
InChI=1S/C19H23FN2/c20-18(14-6-2-1-3-7-14)11-16-10-15-8-4-5-9-17(15)19-12-21-13-22(16)19/h4-5,8-9,12-14,16,18H,1-3,6-7,10-11H2 |
InChI Key |
MCRCDKJVHBJTQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CC2CC3=CC=CC=C3C4=CN=CN24)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.